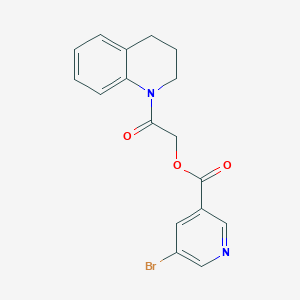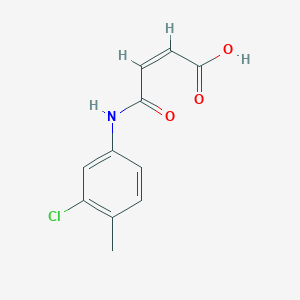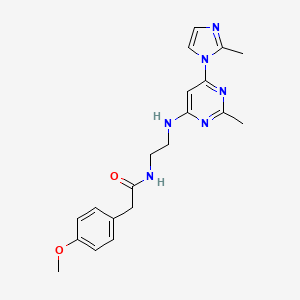![molecular formula C19H18FN3O2S B2715271 N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396626-49-5](/img/structure/B2715271.png)
N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic compound that contains several functional groups and structural features . It includes a benzyl group (a benzene ring attached to a CH2 group), a methoxy group (an oxygen atom bonded to a methyl group), a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms), and an azetidine ring (a four-membered ring containing a nitrogen atom). The compound also features a carboxamide group (a carbonyl group attached to an amine), which is a common feature in many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or structural feature. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains several different types of chemical bonds and functional groups, each of which contributes to its overall properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated that thiazolidine and thiazolopyrimidine derivatives, similar in structure to "N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide," exhibit antimicrobial and antifungal activities. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal isolates, showing weak to moderate activity (Rakia Abd Alhameed et al., 2019; M. Helal et al., 2013).
Anti-inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds with a similar chemical backbone have shown significant anti-inflammatory and analgesic activities. These compounds were tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and exhibited considerable efficacy in reducing inflammation and pain (A. Abu‐Hashem et al., 2020).
Cytotoxicity Against Cancer Cells
Several studies have synthesized and evaluated the cytotoxic activity of pyrazolo[1,5-a]pyrimidines and Schiff bases, showing potential against various human cancer cell lines. These compounds were characterized and tested for their ability to inhibit the growth of colon, lung, breast, and liver cancer cells, providing insights into the structure-activity relationships critical for anticancer activity (Ashraf S. Hassan et al., 2015).
Fluorinated Compounds in Drug Discovery
Research into fluorinated analogues of therapeutic agents, including those structurally related to "N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide," has shown promise in enhancing drug properties. The inclusion of fluorine atoms has been leveraged to improve metabolic stability, bioavailability, and receptor binding affinity in various drug candidates (E. Monteagudo et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-15-7-4-8-16-17(15)22-19(26-16)23-10-13(11-23)18(24)21-9-12-5-2-3-6-14(12)20/h2-8,13H,9-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNDGODMBIWVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2715188.png)


![5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B2715199.png)

![2-(2-chloro-6-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2715201.png)
![6-[(3-nitrobenzyl)thio]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2715203.png)
![2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2715204.png)
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B2715205.png)




